molecular formula C10H21O5P B1365777 2-(Diethoxyphosphorylmethoxy)oxane CAS No. 71885-51-3

2-(Diethoxyphosphorylmethoxy)oxane

Cat. No.: B1365777
CAS No.: 71885-51-3
M. Wt: 252.24 g/mol
InChI Key: RUPVGTAIRUGQIQ-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and Ether-Containing Heterocycles

Organophosphorus compounds, characterized by a carbon-phosphorus bond, are a cornerstone of modern chemical science. wikipedia.org Phosphonates, which are esters of phosphonic acid, are a prominent class within this family, known for their diverse applications, including as mimics of phosphates in biological systems and as versatile reagents in organic synthesis. wikipedia.orgnih.gov The phosphonate (B1237965) group, with its tetrahedral phosphorus atom double-bonded to one oxygen and single-bonded to two alkoxy groups and a carbon, imparts unique electronic and steric properties to a molecule.

Concurrently, ether-containing heterocycles, such as oxanes (tetrahydropyrans), are fundamental building blocks in a vast array of natural products and synthetic molecules. The oxane ring, a six-membered heterocycle containing one oxygen atom, can adopt various conformations and provides a scaffold for stereochemically defined substituents. The incorporation of an ether linkage at the anomeric C2 position of the oxane ring introduces further structural complexity and potential for specific chemical interactions.

Structural Features and Core Skeletal Components of 2-(Diethoxyphosphorylmethoxy)oxane

The molecular architecture of this compound is defined by the covalent linkage of a diethoxyphosphoryl group to an oxane ring via a methyleneoxy bridge. The core skeletal components are:

The Oxane Ring: A six-membered saturated heterocycle containing an oxygen atom. The point of attachment for the rest of the molecule is at the C2 position.

The Phosphonate Group: This consists of a central phosphorus atom double-bonded to an oxygen atom and also bonded to two ethoxy groups (-OCH₂CH₃) and a methylene (B1212753) group (-CH₂-).

The Methoxy (B1213986) Bridge: A -CH₂O- linker that connects the phosphonate phosphorus atom to the C2 position of the oxane ring.

This amalgamation results in a molecule with a distinct set of characteristics, including the potential for stereoisomerism at the C2 position of the oxane ring and the presence of a polar phosphonate moiety.

Table 1: Core Structural Components of this compound

ComponentChemical FormulaKey Features
Oxane RingC₅H₁₀OSix-membered saturated heterocycle with one oxygen atom.
Diethoxyphosphoryl Group(C₂H₅O)₂P(O)-Contains a central phosphorus atom with two ethoxy substituents.
Methoxy Bridge-CH₂O-Connects the phosphonate and oxane moieties.

Rationale for Academic Investigation of Complex Phosphonate-Oxane Adducts

The academic pursuit of complex molecules like this compound is driven by several key factors. The combination of a phosphonate group and a heterocyclic system can lead to novel chemical reactivity and physical properties. Research in this area is often aimed at:

Exploring New Synthetic Methodologies: Developing efficient ways to construct the phosphonate-oxane linkage is a fundamental challenge that can lead to broader applications in organic synthesis.

Investigating Conformational and Stereochemical Aspects: The interplay between the flexible phosphonate side chain and the conformationally mobile oxane ring presents an interesting area for stereochemical studies.

Probing for Biological Activity: Given that both phosphonates and oxane derivatives are found in various biologically active molecules, hybrid structures are often synthesized and evaluated for their potential as therapeutic agents or biological probes. nih.govbeilstein-journals.org Phosphonates, for instance, are known to act as stable mimics of phosphate (B84403) groups. wikipedia.orgbeilstein-journals.org

Overview of Research Trajectories for the Compound

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, the broader field of phosphonate-containing heterocycles suggests potential research directions. Future investigations could focus on:

Synthesis and Characterization: Detailed studies on the stereoselective synthesis of different isomers of this compound and their full spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry).

Reactivity Studies: Exploring the chemical transformations of the molecule, such as hydrolysis of the phosphonate esters or reactions involving the oxane ring. mdpi.com

Applications in Coordination Chemistry: The oxygen atoms of the phosphonate and the oxane ring could potentially act as ligands for metal ions, leading to the formation of novel coordination complexes.

The exploration of such compounds contributes to the fundamental understanding of chemical bonding, reactivity, and structure, paving the way for future innovations in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxyphosphorylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVGTAIRUGQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC1CCCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459503
Record name Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71885-51-3
Record name Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Diethoxyphosphorylmethoxy Oxane

Retrosynthetic Analysis and Strategic Disconnections for the 2-(Diethoxyphosphorylmethoxy)oxane Scaffold

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The first and most intuitive disconnection is at the ether linkage, breaking the C-O bond between the oxane ring and the phosphonomethyl group. This leads to a key intermediate, 2-hydroxyoxane (the cyclic hemiacetal of 5-hydroxypentanal), and a (diethoxyphosphoryl)methyl synthon. This synthon could be a halide, such as diethyl (chloromethyl)phosphonate, or an alcohol, like diethyl (hydroxymethyl)phosphonate.

A second strategic disconnection can be envisioned at the P-C bond of the phosphonate (B1237965) group. This approach would involve the formation of the ether linkage first, creating a precursor such as 2-(chloromethoxy)oxane, which could then be reacted with a phosphorus nucleophile, like triethyl phosphite (B83602), in a Michaelis-Arbuzov type reaction.

Formation of the Carbon-Oxygen Bond at the Oxane Anomeric Center

The formation of the ether bond at the anomeric C-2 position of the oxane ring is a critical step in the synthesis of the target molecule. Several methodologies can be employed to achieve this transformation.

Glycosylation-Type Reactions Utilizing 2-Hydroxypyrans

Drawing inspiration from carbohydrate chemistry, glycosylation-type reactions can be adapted for the synthesis of this compound. In this approach, 2-hydroxyoxane (in equilibrium with its open-chain tautomer, 5-hydroxypentanal) acts as the glycosyl donor. The reaction with a suitable phosphonate-containing acceptor, such as diethyl (hydroxymethyl)phosphonate, under acidic conditions would lead to the desired ether linkage. The stereochemical outcome at the anomeric center would be a key consideration in this approach.

Nucleophilic Substitution at the Anomeric Position of Oxane Derivatives

An alternative strategy involves the nucleophilic substitution at the anomeric carbon of a suitably activated oxane derivative. For instance, a 2-halo-oxane, such as 2-bromo-tetrahydropyran, can be prepared and subsequently reacted with the anion of diethyl phosphite. This approach relies on the generation of a potent nucleophile from the phosphite and its subsequent attack on the electrophilic anomeric carbon. The relative rates of formation for five- and six-membered rings in intramolecular nucleophilic substitutions by phosphinate anions have been studied, providing insight into the feasibility of such cyclizations, though intermolecular variants are also common. rsc.org

Acid-Catalyzed Etherification Approaches for Oxane Functionalization

A highly effective method for the formation of the target ether linkage is the acid-catalyzed addition of an alcohol to a cyclic enol ether, such as 3,4-dihydro-2H-pyran (DHP). In a direct and well-documented procedure, diethyl (hydroxymethyl)phosphonate can be reacted with dihydropyran in the presence of a catalytic amount of a strong acid like phosphorus oxychloride. orgsyn.org This reaction proceeds readily at room temperature and provides the desired this compound in high yield. orgsyn.org

Reactant 1Reactant 2CatalystSolventTemperatureYieldReference
Diethyl (hydroxymethyl)phosphonateDihydropyranPhosphorus oxychlorideDiethyl etherRoom Temperature84-93% orgsyn.org

This methodology is attractive due to its operational simplicity and the commercial availability of the starting materials. orgsyn.orgsigmaaldrich.com

Construction of the Phosphorus-Oxygen-Carbon Linkage (Phosphorylmethoxy Moiety)

Michaelis-Arbuzov Reaction for Phosphonate Formation Precursors

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to generate a dialkyl phosphonate. wikipedia.org In the context of synthesizing precursors for this compound, this reaction is pivotal. For instance, to prepare diethyl (chloromethyl)phosphonate, one could envision a reaction between triethyl phosphite and chloroiodomethane, though more commonly, other haloalkanes are employed. wikipedia.orgnih.gov The reaction is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. wikipedia.org

A variation of this chemistry can also be used to synthesize the key intermediate, diethyl (hydroxymethyl)phosphonate. This can be achieved by reacting diethyl phosphite with paraformaldehyde in the presence of a catalytic amount of a base like triethylamine. orgsyn.org

Reactant 1Reactant 2Catalyst/ReagentTemperatureYieldReference
Diethyl phosphiteParaformaldehydeTriethylamine120-130°C49-65% orgsyn.org
Triethyl phosphiteAlkyl Halide-VariesGenerally Good wikipedia.orgnih.gov

The versatility and reliability of the Michaelis-Arbuzov reaction make it an indispensable tool for accessing the necessary phosphonate-containing building blocks for the synthesis of this compound. wikipedia.orgnih.govrsc.org

Perkov Reaction and Related Phosphonate Syntheses

The Perkov reaction is a notable transformation in organophosphorus chemistry where a trialkyl phosphite reacts with a halo-ketone to yield a dialkyl vinyl phosphate (B84403). wikipedia.org While the classical Perkov reaction leads to a vinyl phosphate, its principles can be considered in the broader context of phosphonate synthesis. The related Michaelis-Arbuzov reaction, in contrast, is a cornerstone for the formation of β-keto phosphonates, which are valuable intermediates. wikipedia.org

In the context of synthesizing this compound, a direct application of the Perkov reaction is not the primary route as it typically involves a ketone precursor. However, understanding the competitive nature of the Perkov and Michaelis-Arbuzov reactions is crucial when designing syntheses involving phosphites and electrophiles. The choice of reactants and conditions can dictate the outcome, favoring the desired phosphonate product over a potential vinyl phosphate side-product. wikipedia.org

Related phosphonate syntheses, such as the Michaelis-Becker reaction, which involves the reaction of a deprotonated dialkyl phosphite with an alkyl halide, offer a more direct approach. wikipedia.org This method relies on the generation of a phosphite anion, which then acts as a nucleophile.

Table 1: Comparison of Perkov and Michaelis-Arbuzov Reactions

FeaturePerkov ReactionMichaelis-Arbuzov Reaction
Reactants Trialkyl phosphite, HaloketoneTrialkyl phosphite, Alkyl halide
Primary Product Dialkyl vinyl phosphateDialkyl alkylphosphonate
Key Intermediate Zwitterionic adduct at the carbonyl carbonQuasiphosphonium salt
Bond Formation P-O-C (enol phosphate)P-C

Alkylation of Diethyl Phosphite with Halomethyl Ethers

A more direct and widely applicable method for the synthesis of this compound involves the alkylation of diethyl phosphite with a suitable halomethyl ether derivative of oxane. This method is a variation of the Michaelis-Becker reaction. wikipedia.org The key precursor required is a 2-(halomethoxy)oxane. The synthesis would proceed via the deprotonation of diethyl phosphite to form the diethyl phosphite anion, which then undergoes nucleophilic substitution with the halomethyl ether.

The general steps are as follows:

Deprotonation of Diethyl Phosphite: Diethyl phosphite is treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the nucleophilic diethyl phosphite anion. wikipedia.org

Nucleophilic Substitution: The diethyl phosphite anion is then reacted with a 2-(chloromethoxy)oxane or 2-(bromomethoxy)oxane. The halide acts as a leaving group, resulting in the formation of the desired C-P bond.

The efficiency of this reaction can be influenced by the choice of base, solvent, and reaction temperature. The use of phase-transfer catalysts has also been explored to improve the yields of similar alkylation reactions.

A related approach is the Michaelis-Arbuzov reaction, where triethyl phosphite is reacted with a halomethyl ether. This reaction is often carried out at elevated temperatures and results in the formation of the phosphonate and a volatile ethyl halide. orgsyn.org

Table 2: Reagents for Alkylation of Diethyl Phosphite

ReagentRoleExample
Diethyl PhosphitePhosphorus source (nucleophile precursor)(C₂H₅O)₂P(O)H
BaseDeprotonating agentNaH, KOtBu
Halomethyl EtherElectrophile2-(Chloromethoxy)oxane
SolventReaction mediumTHF, DMF

Convergent and Linear Synthetic Strategies for this compound

Stepwise Assembly of Functional Groups

In a linear, stepwise assembly for this compound, one might begin with 2-hydroxymethyl-oxane. The hydroxyl group could be etherified to introduce the methoxy (B1213986) group, followed by a reaction to install the phosphonate moiety. Alternatively, one could start with 2-methoxymethanol and build the oxane ring around it, though this is a less common approach.

A more plausible stepwise, linear sequence would be:

Start with a suitable oxane precursor.

Introduce a hydroxymethyl group at the 2-position.

Protect the hydroxyl group.

Introduce the phosphonate group.

Deprotect the hydroxyl group.

Protecting Group Strategies for Precursor Synthesis

Protecting groups are essential tools in the synthesis of multifunctional molecules like this compound to prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed in high yield without affecting other functional groups. organic-chemistry.org

In the synthesis of precursors for this compound, a key intermediate is a reactive derivative of 2-hydroxyoxane (or a related precursor). The hydroxyl group of this precursor would likely require protection during the introduction of the phosphonate group.

Common protecting groups for hydroxyl functions include:

Silyl ethers: such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which are stable under a wide range of non-acidic conditions and are easily removed with fluoride (B91410) reagents.

Benzyl ethers (Bn): which are robust and can be removed by hydrogenolysis.

Tetrahydropyranyl (THP) ethers: which are acetals formed by reacting the alcohol with dihydropyran under acidic catalysis. orgsyn.org These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.

An orthogonal protecting group strategy might be employed if other sensitive functional groups are present in the oxane ring. organic-chemistry.org This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of specific functional groups. organic-chemistry.org

Stereoselective Synthesis of this compound and its Stereoisomers

The oxane ring in this compound contains a stereocenter at the anomeric carbon (C2). Therefore, the synthesis of this compound can potentially yield a mixture of stereoisomers. The control of stereochemistry at this position is a significant challenge and a key focus of stereoselective synthesis.

Control of Stereochemistry at the Oxane Anomeric Center (C2)

The stereochemical outcome at the anomeric center (C2) is often determined during the formation of the bond between the oxane ring and the (diethoxyphosphorylmethoxy) group. The approach of the nucleophile (the phosphonate precursor) to the electrophilic C2 center of an oxane derivative can be influenced by several factors:

Anomeric Effect: The tendency of an electronegative substituent at the anomeric center of a cyclic ether to prefer an axial orientation. This electronic effect can influence the facial selectivity of nucleophilic attack.

Steric Hindrance: The presence of bulky substituents on the oxane ring can direct the incoming nucleophile to the less sterically hindered face.

Neighboring Group Participation: A nearby functional group can participate in the reaction, leading to the formation of a specific stereoisomer.

Chiral Auxiliaries: The use of a chiral auxiliary attached to the oxane precursor can create a chiral environment that directs the stereochemical outcome of the reaction.

Catalyst Control: Chiral Lewis acids or other catalysts can be used to create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

By carefully selecting the reaction conditions, precursors, and any catalysts or auxiliaries, it is possible to achieve a high degree of stereoselectivity in the synthesis of this compound, leading to the preferential formation of a single desired stereoisomer.

Diastereoselective and Enantioselective Approaches

Information regarding the diastereoselective or enantioselective synthesis of this compound is not available in the current scientific literature. Such methodologies are crucial for controlling the three-dimensional arrangement of atoms in a molecule, which is often critical for its biological activity or material properties. Typically, these approaches would involve the use of chiral catalysts, auxiliaries, or starting materials to favor the formation of one stereoisomer over others. However, without any published synthetic routes to this specific compound, a discussion of stereoselective strategies remains purely hypothetical.

Advanced Spectroscopic and Analytical Techniques for Structural Verification and Purity Assessment

While general principles of spectroscopic analysis can be described, their specific application to "this compound" for structural verification and purity assessment is not documented.

High-Resolution NMR Spectroscopy (¹H, ¹³C, ³¹P) for Connectivity and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For "this compound," a complete NMR analysis would be essential.

¹H NMR: Would be used to identify the number of distinct proton environments, their chemical shifts providing information about the electronic environment of the protons. The splitting patterns (spin-spin coupling) would reveal the connectivity of adjacent, non-equivalent protons.

¹³C NMR: Would show the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aliphatic, ether-linked, etc.).

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR would be a critical tool, providing a distinct signal for the phosphorus atom and its coupling to neighboring protons, which would be invaluable for confirming the phosphate moiety's structure.

However, without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.

Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.govnih.gov For this compound, HRMS would be used to confirm its molecular formula, C9H19O5P. This technique offers high accuracy and is a standard method for verifying the identity of a newly synthesized compound.

X-ray Crystallography for Absolute Configuration (if crystalline derivatives are obtained)

Should "this compound" or a suitable derivative be synthesized and obtained in a crystalline form, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure, including the absolute configuration of any stereocenters. nih.gov This technique involves diffracting X-rays off a single crystal to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This method is considered the gold standard for structural elucidation.

Reactivity Profiles and Chemical Transformations of 2 Diethoxyphosphorylmethoxy Oxane

Reactions at the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group is a versatile functional moiety, susceptible to a range of transformations centered around the phosphorus atom and its ester substituents.

Phosphonate (B1237965) Hydrolysis and Dealkylation Reactions

The ester linkages of the diethoxyphosphoryl group can be cleaved under various conditions to yield the corresponding phosphonic acid. This transformation is a fundamental process in phosphonate chemistry. nih.gov

Acidic and Basic Hydrolysis: The hydrolysis of dialkyl phosphonates can proceed in a stepwise manner under both acidic and basic conditions. nih.govnih.gov Concentrated aqueous acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), at elevated temperatures can effect the complete hydrolysis to the phosphonic acid. beilstein-journals.org The reaction proceeds via protonation of the phosphoryl oxygen, enhancing the electrophilicity of the phosphorus atom for nucleophilic attack by water. Similarly, strong bases can promote hydrolysis, although the reaction can be more complex due to the potential for side reactions.

Silyl-Mediated Dealkylation: A milder and often more efficient method for dealkylating phosphonate esters involves the use of halotrimethylsilanes, particularly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). The reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed by the addition of water or an alcohol like methanol (B129727) to give the phosphonic acid. beilstein-journals.org

Table 1: Potential Hydrolysis and Dealkylation Reactions

Reaction Type Reagents and Conditions Product
Acidic Hydrolysis Concentrated HCl, Reflux 2-(Phosphonomethoxy)oxane
Basic Hydrolysis Aqueous NaOH, Heat Sodium 2-(phosphonatomethoxy)oxane

Transesterification and Amidation of the Phosphonate Ester

The ethoxy groups on the phosphonate can be exchanged with other alkoxy or amino groups.

Transesterification: Transesterification can be achieved by heating 2-(diethoxyphosphorylmethoxy)oxane in the presence of an excess of another alcohol, typically with an acid or base catalyst. This equilibrium-driven process can be used to introduce different alkyl groups onto the phosphonate moiety.

Amidation: The reaction with amines to form phosphonamidates is also feasible, generally requiring more forcing conditions or activation of the phosphonate group. This transformation would replace one or both of the ethoxy groups with a substituted amino group.

Table 2: Potential Transesterification and Amidation Reactions

Reaction Type Reagents and Conditions Product
Transesterification R'OH, Acid or Base Catalyst, Heat 2-(Dialkoxyphosphorylmethoxy)oxane
Amidation R'₂NH, Heat 2-((Alkoxy)(dialkylamino)phosphoryl)methoxy)oxane

Horner-Wadsworth-Emmons Type Condensations (Potential and Limitations)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for alkene synthesis, involving the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgtcichemicals.com

Potential: For this compound to participate in an HWE-type reaction, a strong base would be required to deprotonate the carbon atom situated between the phosphorus atom and the oxane ring's oxygen (the α-carbon). If this carbanion can be formed, it could theoretically act as a nucleophile and attack an aldehyde or ketone.

Limitations: The viability of this reaction is questionable due to the electronic properties of the α-carbon. The adjacent oxygen atom of the oxane ring is electron-withdrawing via induction, which should facilitate deprotonation. However, the potential for lone pair repulsion between the oxygen and the incipient carbanion could destabilize the necessary intermediate. Furthermore, the presence of the acetal-like linkage at C2 of the oxane ring introduces a site of potential base-induced elimination or rearrangement, which could compete with the desired HWE condensation. Standard HWE reagents typically feature anion-stabilizing groups like esters or cyanides on the α-carbon, which are absent in this specific structure. organicchemistrydata.org

Table 3: Hypothetical Horner-Wadsworth-Emmons Reaction

Step Description Reagents Intermediate/Product
1. Deprotonation (Hypothetical) Formation of a phosphonate carbanion at the α-carbon. Strong Base (e.g., n-BuLi, NaH) Lithiated or Sodiated phosphonate carbanion
2. Nucleophilic Addition Reaction of the carbanion with an aldehyde (R'CHO). R'CHO Betaine-like intermediate
3. Elimination Elimination of the phosphate (B84403) byproduct to form an alkene. - (E/Z)-1-(R'-vinyloxy)oxane

Phosphorus-Centered Transformations (e.g., reduction to phosphine (B1218219) oxides)

While less common for phosphonates compared to other phosphorus-containing compounds, transformations at the phosphorus center itself are theoretically possible. Reduction of the phosphonate group to a phosphine oxide is a challenging transformation that would require potent reducing agents capable of cleaving the strong P=O bond, and such a reaction is not typically observed under standard laboratory conditions.

Reactivity of the Oxane Ring System

The oxane ring, a saturated six-membered heterocycle containing oxygen, exhibits reactivity that is particularly pronounced at the anomeric carbon (C2).

Reactions at the Anomeric Carbon (C2) of the Oxane Ring

The C2 position of this compound is an anomeric carbon, as it is bonded to two oxygen atoms (the ring oxygen and the exocyclic oxygen of the phosphonomethoxy group). This acetal-like structure makes C2 an electrophilic center and a site of potential reactivity.

Glycosylation-Type Reactions: Under Lewis or Brønsted acid catalysis, the exocyclic diethoxyphosphorylmethoxy group could function as a leaving group. This would generate an oxocarbenium ion intermediate, which could then be trapped by a variety of nucleophiles (e.g., alcohols, thiols, or other carbon nucleophiles). This type of reaction is analogous to glycosylation reactions in carbohydrate chemistry.

Ring-Opening: Treatment with strong acids in the presence of a nucleophilic solvent could lead to the opening of the oxane ring. Protonation of the ring oxygen followed by nucleophilic attack at C2 or C6 could initiate this process.

Table 4: Potential Reactions at the Anomeric Carbon

Reaction Type Reagents and Conditions Product
Nucleophilic Substitution Nu-H (e.g., R'OH, R'SH), Lewis Acid (e.g., BF₃·OEt₂) 2-substituted oxane
Ring-Opening Polymerization Strong Acid Catalyst Poly(oxymethylene) type polymer

Functionalization of the Oxane Ring at Non-Anomeric Positions

Modification of the oxane ring at positions other than the anomeric carbon is generally more challenging due to the lower reactivity of the C-H bonds in the saturated ether.

Oxidation of the oxane ring would likely occur at the carbon atoms adjacent to the ring oxygen (C-2 and C-6) due to the activating effect of the ether linkage. However, the anomeric position (C-2) is already substituted. Therefore, oxidation would preferentially occur at C-6. Strong oxidizing agents could potentially lead to ring-opening or degradation. The use of regioselective oxidizing agents, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), has been shown to oxidize tetrahydronaphthalene derivatives at the benzylic position, which is analogous to the C-6 position of the oxane ring. nih.gov

Reduction of the oxane ring itself is not a typical transformation under standard catalytic hydrogenation conditions, as the ring is already saturated.

Table 3: Potential Oxidation Reactions

ReagentTarget PositionPotential Product(s)
DDQC-62-(Diethoxyphosphorylmethoxy)oxan-6-one
Strong Oxidants (e.g., KMnO₄)Multiple positionsRing-opened products, dicarboxylic acids

Data in this table is based on the oxidation of analogous cyclic ethers and activated C-H bonds. nih.gov

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the oxane ring is generally not feasible under normal conditions. The C-H bonds are not sufficiently acidic for deprotonation to initiate nucleophilic attack, and the ring is not electron-rich enough to undergo electrophilic substitution. lumenlearning.com Electrophilic addition reactions would require the presence of a double bond within the oxane ring, which is not present in the parent structure. csbsju.eduyoutube.comyoutube.com

Ring-Opening Reactions of the Oxane Core

The oxane ring is thermodynamically stable and not prone to ring-opening reactions under mild conditions. However, under forcing conditions, such as strong acid catalysis at high temperatures, ring-opening could occur. This might proceed via protonation of the ring oxygen followed by nucleophilic attack, leading to a variety of chain-opened products. Cationic ring-opening polymerization is a known reaction for some substituted cyclic ethers like 2-oxazolines, but it typically requires specific initiators and conditions that may not be directly applicable here. beilstein-journals.orgnih.govresearchgate.netrsc.orgnih.gov

Chemo- and Regioselectivity in Complex Transformations of this compound

In reactions involving multiple functional groups, chemo- and regioselectivity become critical.

Chemoselectivity : In the presence of reagents that can react with both the phosphonate and the oxane acetal, the outcome will depend on the relative reactivity of these groups. For instance, with a mild reducing agent, it is unlikely either functional group would be affected. With a strong nucleophile under neutral or basic conditions, reaction at the phosphorus center of the phosphonate might be favored over substitution at the anomeric carbon.

Regioselectivity : When considering reactions on the oxane ring itself, the anomeric position (C-2) is the most activated site for substitution. Any functionalization at other positions would require specific directing groups or reagents. For example, in a hypothetical elimination reaction to form a double bond, the position of the new bond would be influenced by the stability of the resulting alkene.

The interplay between different reactive sites makes predicting the outcome of complex transformations challenging and often requires empirical determination.

Radical Reactions of this compound Remain Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the understanding of the radical chemistry of this compound. Despite the well-documented reactivity of related chemical classes, such as phosphonates and tetrahydropyranyl (THP) ethers, specific studies detailing the behavior of this particular compound under radical conditions are not publicly available.

The general field of phosphorus-centered radicals is an active area of research. researchgate.netnih.govrsc.orgresearchgate.net These reactive species are known to participate in a variety of chemical transformations, including their formation from phosphonates and their use in the construction of new carbon-phosphorus bonds. researchgate.netbeilstein-journals.org The synthesis of phosphonates through radical pathways, such as the photo-Arbuzov rearrangement, has been a subject of intensive investigation. researchgate.net

On the other hand, the tetrahydropyran (B127337) moiety, a key structural feature of this compound, is well-known in organic synthesis, primarily as a protecting group for alcohols. thieme-connect.dewikipedia.orgorganic-chemistry.org THP ethers are valued for their stability across a wide range of reaction conditions, including those that are strongly basic or involve organometallic reagents. thieme-connect.de Their primary lability is towards acidic conditions, which facilitate their cleavage. thieme-connect.deyoutube.com While radical reactions of some specialized cyclic acetals, such as cyclic ketene (B1206846) acetals, have been shown to induce ring-opening, this reactivity is not generally characteristic of simple saturated THP ethers. acs.org

The linkage between the tetrahydropyran ring and the phosphonate group in this compound is an acetal-like C-O-C-P structure. The homolytic cleavage of C-O bonds is a known process in radical chemistry, though its facility is highly dependent on the surrounding molecular structure. researchgate.net For instance, radical fragmentation is a common pathway in mass spectrometry analysis of organic molecules. nih.govyoutube.comyoutube.comyoutube.com However, without specific experimental data or theoretical studies on this compound, any discussion of its potential radical reaction pathways, such as C-O bond scission or reactions involving the phosphonate group, would be purely speculative.

Table 1: Summary of Radical Reactivity of Related Compound Classes

Compound ClassGeneral Radical Reactivity
PhosphonatesCan be synthesized via radical reactions; can generate phosphorus-centered radicals. researchgate.net
Tetrahydropyranyl (THP) EthersGenerally stable to radical conditions; primarily acid-labile. thieme-connect.deorganic-chemistry.org
AcetalsCan undergo radical reactions, including ring-opening in specific structures like cyclic ketene acetals. acs.org

Given the absence of direct research on the radical reactions of this compound, this area presents an open field for future investigation. Such studies would be crucial to fully characterize the chemical properties of this compound and to explore its potential applications in contexts where radical processes are relevant.

Mechanistic Investigations of Chemical Processes Involving 2 Diethoxyphosphorylmethoxy Oxane

Reaction Pathway Elucidation for Key Transformations

The elucidation of reaction pathways for key transformations involving 2-(Diethoxyphosphorylmethoxy)oxane would likely focus on the reactivity of the phosphonate (B1237965) and oxane functionalities. Potential reactions could include hydrolysis of the phosphonate ester, cleavage of the ether linkage, or reactions involving the oxane ring.

Investigative methods to determine the step-by-step sequence of bond-making and bond-breaking events would include:

Product and Intermediate Analysis: Identification of all products, byproducts, and any isolable or trappable intermediates provides crucial clues about the reaction course. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are essential for this purpose.

Crossover Experiments: In reactions involving multiple molecules, labeling one of the reactants with an isotope can help determine whether the reaction is intramolecular or intermolecular.

Stereochemical Analysis: For reactions at chiral centers, determining the stereochemistry of the products can distinguish between different mechanistic pathways, such as SN1 and SN2 reactions.

Transition State Analysis and Energy Landscapes for Reaction Kinetics

The transition state, a high-energy, transient species, represents the energy maximum along the reaction coordinate. Its structure and energy dictate the kinetic feasibility of a reaction. Understanding the transition state is key to predicting reaction rates and selectivity.

The energy landscape of a reaction is a surface that describes the potential energy of the system as a function of the geometric coordinates of the atoms. Minima on this surface correspond to stable reactants, intermediates, and products, while saddle points represent transition states. The study of these landscapes provides a complete picture of all possible reaction pathways and their relative energies.

Experimentally, the nature of the transition state can be probed indirectly through kinetic studies that examine the effect of substituent changes on the reaction rate (Hammett plots) or by analyzing activation parameters (enthalpy and entropy of activation) derived from temperature-dependent rate studies.

Kinetic Isotope Effect Studies in Mechanistic Assignments

The kinetic isotope effect (KIE) is a powerful tool for probing the structure of the transition state. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kL/kH). A KIE greater than one (a "normal" KIE) indicates that the bond to the isotope is being broken or significantly weakened in the rate-determining step. Conversely, an "inverse" KIE (kL/kH < 1) can occur when a bond to the isotope becomes stiffer in the transition state.

There are two main types of KIEs:

Primary Kinetic Isotope Effects (PKIEs): Observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, in a reaction involving the cleavage of a C-H bond, substituting hydrogen with deuterium (B1214612) (D) would result in a significant primary KIE.

Secondary Kinetic Isotope Effects (SKIEs): Occur when the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than PKIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state.

For a hypothetical hydrolysis of the P-O-C linkage in this compound, a 18O KIE at the ether oxygen could help elucidate the timing of bond cleavage.

Computational Chemistry for Reaction Mechanism Prediction and Validation

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict and validate reaction mechanisms.

Density Functional Theory (DFT) Calculations for Intermediate Stability

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. In the context of reaction mechanisms, DFT calculations are invaluable for:

Determining the geometries and relative energies of reactants, intermediates, products, and transition states. This allows for the construction of detailed potential energy surfaces.

Calculating vibrational frequencies, which can be used to characterize stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states) and to predict theoretical KIEs.

Modeling solvent effects, which can significantly influence reaction pathways and energetics.

A hypothetical DFT study on the acid-catalyzed hydrolysis of this compound could compare the energies of different protonation sites and the subsequent transition states for C-O bond cleavage.

Molecular Dynamics Simulations of Reaction Events

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic behavior of molecules, including conformational changes and reaction events.

In the context of reaction mechanisms, MD simulations can be used to:

Explore the conformational landscape of reactants and intermediates, which can influence their reactivity.

Simulate the process of solvent reorganization around a reacting molecule.

In some cases, directly observe reactive events, although this is often computationally expensive for reactions with high energy barriers.

An MD simulation of this compound in an aqueous solution could provide insights into the hydration shell around the phosphonate group and the oxane ring, which could influence its reactivity.

No Information Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information or research findings were identified for the chemical compound "this compound." This suggests that the compound is not a widely studied or utilized synthetic building block in the field of chemistry.

The complete absence of data pertaining to its synthesis, reactivity, or applications in carbon-carbon bond-forming reactions, heterocyclic synthesis, or as a chiral auxiliary prevents the generation of a scientifically accurate and informative article as requested. The creation of content for the specified sections—including Wittig-Type Olefination Precursors, Cross-Coupling Reactions, Formation of Fused Ring Systems, Incorporation into Macrocyclic Structures, and its use as a Chiral Scaffold—would require speculation and would not be based on established research.

Therefore, it is not possible to provide an article on the applications of "this compound" as a versatile synthetic building block due to the lack of available scientific evidence.

Applications of 2 Diethoxyphosphorylmethoxy Oxane As a Versatile Synthetic Building Block

Chiral Scaffold and Auxiliary for Asymmetric Synthesis

Induction of Chirality in Downstream Products

The anomeric carbon (C2) of the tetrahydropyran (B127337) ring in 2-(diethoxyphosphorylmethoxy)oxane is a stereocenter. In principle, if this compound could be prepared in an enantiomerically enriched form, the inherent chirality could be transferred to subsequent products. This is a common strategy in asymmetric synthesis, where a chiral auxiliary or a chiral building block directs the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical course of the reaction, and is then removed. nih.govnih.govnih.gov

However, a thorough search of the chemical literature did not yield any specific examples or studies where this compound has been used to induce chirality in other molecules. General methodologies for the asymmetric synthesis of related phosphonate (B1237965) compounds exist, often employing chiral catalysts or starting from chiral precursors. nih.govnih.govsigmaaldrich.com For instance, the enantioselective synthesis of α-aminophosphonates has been achieved through methods like palladium-catalyzed asymmetric hydrogenation. nih.gov These generalized findings suggest that it might be theoretically possible to devise a synthetic route that leverages the chirality of a 2-substituted oxane, but specific experimental validation for this compound is not documented.

Synthesis of Enantiopure Derivatives

The synthesis of enantiopure derivatives of this compound would likely involve either the resolution of a racemic mixture or an asymmetric synthesis. Asymmetric synthesis could potentially start from a chiral pool material, such as a derivative of a natural sugar, or employ a chiral catalyst to control the stereochemistry of the formation of the C-O bond at the anomeric center. For example, chiral borane (B79455) promoters have been used in asymmetric Mukaiyama aldol (B89426) reactions, demonstrating a pathway to chiral products. researchgate.net

Despite these general principles, no specific protocols for the synthesis of enantiopure this compound have been reported in the reviewed literature. The synthesis of related chiral bicyclic lactams has been described as a route to enantiopure piperidine (B6355638) derivatives, but analogous pathways for oxane-containing phosphonates are not specified. uniupo.it

Design and Synthesis of Analogues and Derivatives with Modified Reactivity

The modification of the this compound structure could lead to analogues with altered reactivity and properties. Variations could include:

Modification of the phosphonate group: Replacing the ethoxy groups with other alkoxy or aryloxy groups could influence the compound's solubility and reactivity in subsequent transformations, such as the Horner-Wadsworth-Emmons reaction.

Modification of the oxane ring: Introducing substituents on the tetrahydropyran ring could modulate the steric and electronic environment around the phosphonate moiety.

While the synthesis of various phosphonate derivatives for applications in medicinal chemistry is a broad field of research, nih.govnih.gov specific studies detailing the design and synthesis of analogues of this compound for the purpose of modifying its reactivity are not available. Research on related acyclic nucleoside phosphonates has shown that modifications to the phosphonate side chain can significantly impact biological activity. nih.gov

Exploration in Materials Chemistry

Phosphonate-functionalized molecules are of interest in materials chemistry due to the ability of the phosphonate group to coordinate with metal ions, adhere to surfaces, and impart flame retardant properties. Polymeric scaffolds containing phosphonate functionalities are being explored for applications ranging from dental adhesives to advanced materials with specific optical properties.

The incorporation of this compound into a polymer could theoretically be achieved through polymerization of a derivative containing a polymerizable group. However, no literature was found that describes the use of this compound in the synthesis of polymeric scaffolds. The existing research in this area focuses on other phosphonate-containing monomers. For instance, lanthanide phosphonate coordination polymers have been developed for their luminescence and proton conduction properties. uniupo.it

Advanced Topics and Future Research Directions for 2 Diethoxyphosphorylmethoxy Oxane

Development of Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are paramount in modern synthetic chemistry. rsc.org For 2-(Diethoxyphosphorylmethoxy)oxane, this involves reimagining its production to be more sustainable.

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.comtandfonline.com Research into solvent-free reaction conditions for the synthesis of organophosphorus compounds has demonstrated the potential for reduced reaction times, increased yields, and simplified work-up procedures. tandfonline.comtandfonline.comresearchgate.net These solid-state techniques align well with green chemistry protocols and can enhance the selectivity of reactions. tandfonline.com

The use of renewable feedstocks is another critical aspect of sustainable chemistry. reagent.co.uk Biomass, for instance, serves as a cost-effective and efficient source for chemical manufacturing in the long term. reagent.co.ukmontanarenewables.comgreenchemistry-toolkit.orgnovomof.com For a molecule like this compound, this involves exploring pathways that utilize starting materials derived from renewable resources, such as sugars or plant-based oils, to construct the oxane ring and the phosphonate (B1237965) moiety. greenchemistry-toolkit.orgnrel.gov

Applications in Flow Chemistry for Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of this compound. This technology allows for enhanced heat and mass transfer, leading to safer, more efficient, and scalable production. purdue.edu Continuous flow reactors can precisely control reaction conditions, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. lew.ro

Studies on the continuous flow synthesis of various phosphonates have demonstrated the feasibility of this approach. tandfonline.comtandfonline.comthieme-connect.comacs.org For example, the Michaelis-Arbuzov rearrangement, a key reaction for forming carbon-phosphorus bonds, has been successfully implemented in a flow system to produce alkyl phosphonates with high productivity and a low environmental footprint. acs.org This methodology could be adapted for the continuous production of this compound, potentially leading to a more streamlined and cost-effective manufacturing process.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Phosphonates

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Limited, requires larger reactorsEasily scalable by extending run time
Heat Transfer Often inefficient, can lead to hotspotsHighly efficient, better temperature control
Safety Higher risk with large volumes of reagentsImproved safety with small reaction volumes
Reaction Time Can be lengthyOften significantly reduced
Productivity Dependent on batch sizeCan be very high (e.g., kg/day )

This table provides a generalized comparison based on literature findings.

Photochemical and Electrochemical Transformations of this compound

Light and electricity offer unique and powerful ways to drive chemical reactions. Photochemical and electrochemical methods are being explored as green alternatives for the synthesis and transformation of organophosphorus compounds. organic-chemistry.orgorganic-chemistry.org These techniques can often proceed under mild conditions without the need for harsh reagents.

Electrochemical methods have been successfully used for the cross-coupling of aryl bromides with dialkyl phosphites to form aryl phosphonates at room temperature. organic-chemistry.org This approach avoids the use of metal catalysts and oxidants. organic-chemistry.org While specific photochemical or electrochemical transformations of this compound have not been extensively reported, the general principles suggest that these methods could be used to introduce new functional groups or to modify the existing structure in novel ways. For instance, photochemical reactions could potentially be used to functionalize the oxane ring, while electrochemical methods might offer a new route to the formation of the C-P bond.

Exploration of Supramolecular Interactions Involving the Phosphonate and Oxane Moieties

Supramolecular chemistry, the study of interactions between molecules, is crucial for understanding the behavior of this compound in various environments. The phosphonate group is a strong hydrogen bond acceptor, while the oxane moiety contains an ether oxygen that can also participate in hydrogen bonding, albeit more weakly. researchgate.net

The interplay of these interactions can lead to the formation of complex, self-assembled structures. acs.orgacs.org Research in this area focuses on how this compound might interact with other molecules, such as metal ions or organic guest molecules, to form larger, organized assemblies. acs.orgacs.orgnih.gov Understanding these supramolecular interactions is key to developing new applications in areas like materials science, where the compound could be used as a building block for metal-organic frameworks (MOFs) or other functional materials. mdpi.com The ability of the phosphonate group to form strong hydrogen bonds is a key feature that can be exploited in the design of such materials. acs.org

Table 2: Potential Supramolecular Interactions of this compound

Interacting MoietyPotential Interaction PartnerType of InteractionPotential Application
Phosphonate GroupMetal IonsCoordination BondingCatalysis, Gas Storage
Phosphonate GroupHydrogen Bond DonorsHydrogen BondingCrystal Engineering, Drug Delivery
Oxane OxygenHydrogen Bond DonorsHydrogen BondingMolecular Recognition, Sensing
Entire MoleculeHydrophobic CavitiesHost-Guest InteractionsEncapsulation, Controlled Release

This table outlines hypothetical interactions based on the known chemistry of phosphonates and oxanes.

High-Throughput Experimentation for Reaction Optimization and Discovery

High-throughput experimentation (HTE) is a powerful tool for accelerating chemical research by allowing for the rapid screening of a large number of reaction conditions in parallel. youtube.comacs.org This approach is particularly valuable for optimizing the synthesis of complex molecules like this compound and for discovering new reactions. purdue.eduacs.orgacs.org

By using automated systems, researchers can quickly evaluate a wide range of catalysts, solvents, temperatures, and reagent ratios to identify the optimal conditions for a given transformation. youtube.comacs.orgresearchgate.net HTE has been successfully applied to the synthesis of various phosphonate-based compounds and has been instrumental in the discovery of novel reductants for related transformations. acs.orgresearchgate.net For this compound, HTE could be used to fine-tune its synthesis for maximum yield and purity, as well as to explore its reactivity with a diverse set of reagents, potentially uncovering new and valuable transformations. acs.org

Computational Design and Prediction of Novel Reactivity and Molecular Architectures for this compound

While specific computational studies on this compound are not extensively documented in publicly available research, the principles and methodologies for the computational design and prediction of novel reactivity and molecular architectures can be extrapolated from broader research on phosphonate and heterocyclic compounds. Computational chemistry offers powerful tools to anticipate the behavior of molecules, guiding experimental work toward the synthesis of novel compounds with desired properties. numberanalytics.comresearchgate.net

Predicting Novel Reactivity through Computational Methods

The reactivity of organophosphorus compounds, including phosphonates, is a subject of extensive computational investigation. pku.edu.cn Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in understanding and predicting the chemical behavior of these molecules. nih.govuaeh.edu.mx

Key Computational Approaches:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of reactivity. nih.govuaeh.edu.mx For this compound, the HOMO would likely be localized around the oxygen atoms and the phosphonate group, indicating susceptibility to electrophilic attack. Conversely, the LUMO would indicate sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites of interaction for various reagents. nih.govuaeh.edu.mx

Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of potential reactions. dtic.milresearchgate.net For instance, the hydrolysis of the phosphonate ester bonds or the cleavage of the P-O or C-O bonds under various conditions (acidic, basic, enzymatic) can be simulated to determine activation energies and transition states. dtic.mil Studies on similar phosphonate esters have explored their hydrolysis and reactions with nucleophiles, providing a framework for predicting the behavior of this compound. dtic.mil

Bond Dissociation Energy (BDE) Calculations: The strength of the various bonds within the molecule can be calculated to predict its thermal stability and the most likely points of fragmentation under energetic conditions. nih.gov For this compound, the BDEs of the P-O, C-O, and C-H bonds would be of particular interest.

Potential Reactivity Insights for this compound:

Based on the general reactivity of phosphonates and ethers, computational studies could explore:

Hydrolytic Stability: Modeling the hydrolysis of the diethoxyphosphoryl group to the corresponding phosphonic acid. dtic.mil

Reactions at the Oxane Ring: Investigating ring-opening reactions under various catalytic conditions.

Radical Reactions: Simulating reactions with radicals, such as the hydroxyl radical, to understand potential degradation pathways in biological or environmental contexts. researchgate.net

Coordination Chemistry: The phosphonate oxygen is a potential coordination site for metal ions. Molecular dynamics (MD) simulations could be employed to study the interaction of this compound with different metal surfaces or ions, similar to studies on other phosphonates. researchgate.net

Designing Novel Molecular Architectures

The in silico design of new molecules allows for the rapid screening of virtual compounds for desired properties before undertaking synthetic efforts. numberanalytics.comresearchgate.net This is a cornerstone of modern drug discovery and materials science. researchgate.netresearchgate.net

Strategies for Designing Novel Architectures:

Scaffold Hopping and Derivatization: The this compound structure can serve as a scaffold for generating virtual libraries of new compounds. This involves computationally adding various functional groups to the oxane ring or modifying the phosphonate ester.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives is synthesized and their biological activity or a specific property is measured, QSAR models can be developed. pku.edu.cn These models correlate structural or calculated quantum chemical descriptors with activity, enabling the prediction of the activity of yet-to-be-synthesized compounds. nih.govuaeh.edu.mx

Molecular Docking: If a biological target (e.g., an enzyme) is identified, molecular docking can be used to predict the binding affinity and orientation of designed derivatives within the target's active site. nih.gov This is a widely used technique in the design of enzyme inhibitors and other therapeutic agents. nih.govnih.gov For example, studies on other heterocyclic compounds have successfully used docking to design potent enzyme inhibitors. nih.gov

Potential Future Research Directions:

Future computational research on this compound could focus on designing derivatives with specific applications:

Enzyme Inhibitors: By modifying the core structure, it may be possible to design molecules that can fit into the active sites of specific enzymes, such as proteases or kinases.

Metal Chelators: The phosphonate group is known for its ability to chelate metal ions. Computational design could optimize the structure for selective binding to specific metals for applications in sensing or sequestration.

Novel Materials: Derivatives could be designed to act as building blocks for polymers or metal-organic frameworks (MOFs), with computational methods used to predict the properties of the resulting materials.

While experimental validation remains essential, the computational design and prediction of reactivity and molecular architectures provide a powerful and efficient starting point for the exploration of new chemical entities based on the this compound scaffold.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurification Method
1Cs₂CO₃, MeCN, 75°C75%Silica gel (ethyl acetate/hexane)
2NaH, DMF, TMS-Br66%HPLC

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • LCMS: Used to confirm molecular weight (e.g., m/z 269 [M+H]⁺ for intermediates) and retention times (e.g., 0.77 minutes under SMD-TFA05 conditions) .
  • ¹H/³¹P NMR: Critical for verifying the phosphoryl group integration and oxane ring conformation. For example, diethoxyphosphoryl protons appear as a quartet (~4.0–4.2 ppm), and the phosphorus signal resonates near 0–5 ppm in ³¹P NMR.
  • HPLC Purity Analysis: Mobile phases like MeCN/water with formic acid ensure >95% purity .

Advanced: How can reaction conditions be optimized for coupling reactions involving this compound?

Methodological Answer:

  • Base Selection: Cesium carbonate is preferred for its mild basicity and solubility in polar aprotic solvents (e.g., acetonitrile) to minimize side reactions .
  • Temperature Control: Reactions at 75°C balance reactivity and stability of the phosphoryl group. Lower temperatures (<50°C) reduce decomposition but slow kinetics.
  • Solvent Compatibility: Acetonitrile is ideal for coupling due to its polarity and inertness, whereas DMF may compete in nucleophilic reactions .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes coupling efficiency
SolventMeCNReduces byproduct formation
BaseCs₂CO₃Enhances nucleophilicity

Advanced: How to resolve contradictory data in reaction yields or spectral analysis?

Methodological Answer:

  • Yield Discrepancies:
    • Trace Water: Use molecular sieves or anhydrous solvents to prevent hydrolysis of the phosphoryl group.
    • Impurity Profiling: Compare HPLC retention times with authentic standards .
  • Spectral Contradictions:
    • ¹H NMR Splitting: Dynamic rotational effects in the oxane ring can cause unexpected splitting; use variable-temperature NMR to confirm .
    • LCMS Adducts: Sodium or potassium adducts may skew m/z values; add 0.1% formic acid to suppress ion formation .

Application: What role does this compound play in medicinal chemistry synthesis?

Methodological Answer:

  • Prodrug Synthesis: Acts as a phosphorylated intermediate for antiviral agents (e.g., adefovir derivatives) by masking polar phosphonate groups, enhancing cellular uptake .
  • Bioconjugation: Used to label biomolecules (e.g., collagenase substrates) via its reactive methoxy group, enabling fluorescent assays .
  • Stability Considerations: Store at -20°C in anhydrous conditions to prevent ester hydrolysis; monitor degradation via LCMS every 6 months .

Advanced: How to analyze and quantify impurities in this compound?

Methodological Answer:

  • HPLC-MS Coupling: Use a YMC-Actus Triart C18 column (5 μm, 12 nm) with a gradient of MeCN/water (0.1% formic acid) to separate impurities.
  • Quantitative ³¹P NMR: Integrate impurity peaks against a certified internal standard (e.g., triphenyl phosphate) .
  • Limit Tests: Follow ICH Q3A guidelines, setting thresholds for unknown impurities at ≤0.15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.